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Compound of Interest

Compound Name: Hydroxyisoleucine

Cat. No.: B1674367 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological screening of 4-

hydroxyisoleucine, a prominent non-proteinogenic amino acid found in fenugreek (Trigonella

foenum-graecum) seeds. 4-Hydroxyisoleucine has garnered significant interest for its

potential therapeutic applications, particularly in the management of metabolic disorders. This

document summarizes key safety data from preclinical studies, details the experimental

methodologies employed, and visualizes relevant biological pathways and workflows. The

information presented is intended to support further research and development efforts in the

scientific and pharmaceutical communities.

Executive Summary of Toxicological Data
Preclinical evaluations of a standardized fenugreek seed extract, referred to as IDM01,

containing 4-hydroxyisoleucine and trigonelline, have demonstrated a favorable safety profile.

The key toxicological endpoints are summarized in the tables below. These studies were

conducted in accordance with internationally recognized guidelines from the Organisation for

Economic Co-operation and Development (OECD).

Table 1: Acute and Sub-chronic Oral Toxicity Data
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Parameter Species Value Study Duration Reference

Median Lethal

Dose (LD50)
Rat

> 2000 mg/kg

body weight
14 days [1][2][3]

No-Observed-

Adverse-Effect

Level (NOAEL)

Rat
500 mg/kg body

weight
90 days [1][2][3]

Table 2: Genotoxicity and Mutagenicity Data
Assay Test System Concentration Result Reference

Ames Test

(Bacterial

Reverse

Mutation Assay)

Salmonella

typhimurium

Up to 5000 µ

g/plate
Non-mutagenic [1][2][3]

In Vitro

Chromosome

Aberration Test

Mammalian Cells
Up to 50

mg/culture

No structural

chromosomal

aberrations

[1][2][3]

Detailed Experimental Protocols
The toxicological assessment of 4-hydroxyisoleucine extracts has been conducted using

standardized and validated methodologies to ensure the reliability of the data. The following

sections detail the protocols for the key studies performed.

Acute Oral Toxicity Study
The acute oral toxicity of the 4-hydroxyisoleucine extract was evaluated in Sprague-Dawley

rats following OECD Guideline 423.[2][3]

Test System: Healthy, young adult Sprague-Dawley rats of both sexes.

Vehicle: The extract was dissolved in distilled water.[1]

Dose Administration: A single limit dose of 2000 mg/kg body weight was administered orally

to one group of animals.[1][2] A control group received the vehicle alone.
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Observation Period: Animals were observed for mortality, clinical signs of toxicity, and

changes in body weight for 14 days following administration.[1]

Endpoint: The study aimed to determine the median lethal dose (LD50) and identify any

immediate toxic effects. No mortality or treatment-related adverse signs were observed.[1][2]

[3]

Sub-chronic (90-Day) Oral Toxicity Study
A 90-day repeated dose oral toxicity study was conducted in Sprague-Dawley rats according to

OECD Guideline 408.[2][3]

Test System: Healthy Sprague-Dawley rats were randomly divided into multiple groups,

including control and treatment groups of both sexes.

Dose Levels: The extract was administered daily via oral gavage at dose levels of 250, 500,

and 1000 mg/kg body weight.[1][2] A control group received the vehicle (distilled water).

Study Duration: The study duration was 90 days, with a 28-day recovery period for a subset

of animals from the high-dose and control groups.[1][2]

Parameters Monitored:

Clinical Observations: Daily checks for signs of toxicity.

Body Weight and Food/Water Consumption: Measured weekly.

Hematology and Clinical Biochemistry: Blood samples were collected at the end of the

study for analysis of various parameters.

Organ Weights and Histopathology: At termination, major organs were weighed, and

tissues were examined for pathological changes.

Endpoint: The primary endpoint was to determine the No-Observed-Adverse-Effect Level

(NOAEL).[1]

Ames Test (Mutagenicity)
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The mutagenic potential of the 4-hydroxyisoleucine extract was assessed using the

Salmonella typhimurium reverse mutation assay as per OECD Guideline 471.[2][3]

Test System: Multiple strains of Salmonella typhimurium with pre-existing mutations that

render them unable to synthesize histidine.

Methodology: The bacterial strains were exposed to various concentrations of the extract, up

to 5000 µ g/plate , both with and without metabolic activation (S9 mix).[1][2][3]

Endpoint: The number of revertant colonies (bacteria that regained the ability to synthesize

histidine) was counted. A significant increase in revertant colonies compared to the control

indicates mutagenic potential. The extract was found to be non-mutagenic under the test

conditions.[1][2][3]

In Vitro Chromosome Aberration Test (Genotoxicity)
The clastogenic potential (ability to cause structural damage to chromosomes) of the extract

was evaluated using an in vitro chromosome aberration test in accordance with OECD

Guideline 473.[2][3]

Test System: Cultured mammalian cells.

Methodology: The cells were treated with the extract at various concentrations up to 50

mg/culture, both with and without metabolic activation.[1][2][3]

Endpoint: After a specific incubation period, the cells were harvested, and metaphase

chromosomes were examined for structural aberrations. The extract did not induce a

significant increase in chromosomal aberrations.[1][2][3]

Visualizations: Workflows and Signaling Pathways
To facilitate a clearer understanding of the experimental processes and the biological

mechanisms of action of 4-hydroxyisoleucine, the following diagrams have been generated

using Graphviz (DOT language).

Experimental Workflow for Toxicological Screening
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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